molecular formula C19H21N5O2S B2794625 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide CAS No. 880805-08-3

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide

Cat. No.: B2794625
CAS No.: 880805-08-3
M. Wt: 383.47
InChI Key: LGLKVERNACTSCE-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole derivatives bearing sulfanyl-acetamide moieties. Structurally, it features a 4-amino-1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 5 and a sulfanyl-linked acetamide chain terminating in a 2-ethylphenyl group. Such derivatives are frequently explored for their biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. The 2-methoxyphenyl substituent may enhance lipophilicity and membrane permeability, while the 2-ethylphenyl group could influence steric interactions with target proteins.

Properties

IUPAC Name

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-3-13-8-4-6-10-15(13)21-17(25)12-27-19-23-22-18(24(19)20)14-9-5-7-11-16(14)26-2/h4-11H,3,12,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLKVERNACTSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a novel organic molecule characterized by its triazole ring, sulfanyl group, and acetamide moiety. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. The triazole ring is recognized for its significant biological activity, often serving as a pharmacophore in various drug candidates.

Chemical Structure and Properties

The molecular formula of the compound is C13H16N4O2SC_{13}H_{16}N_4O_2S, with a molecular weight of approximately 296.36 g/mol. The structural features include:

  • Triazole Ring : Known for its role in medicinal chemistry.
  • Sulfanyl Group : Contributes to the compound's reactivity and interaction with biological targets.
  • Acetamide Moiety : Enhances solubility and bioavailability.

Antimicrobial Properties

Research indicates that compounds containing triazole moieties often exhibit significant antimicrobial activity. The specific compound under investigation may inhibit the growth of various bacterial and fungal strains. For instance, studies have shown that similar triazole derivatives possess potent antifungal properties against Candida species and antibacterial effects against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Preliminary findings suggest that the compound may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival pathways. Triazoles are known to affect tubulin polymerization, which is crucial in cancer cell mitosis .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : Binding to enzymes critical for cellular functions, potentially disrupting metabolic pathways.
  • Receptor Interaction : Modulating receptor activity involved in cell signaling pathways associated with growth and survival.

Further studies utilizing molecular docking and enzyme inhibition assays are essential to elucidate the precise mechanisms through which this compound exerts its biological effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
5-(4-methoxyphenyl)-4H-1,2,4-triazoleTriazole ring with methoxy substitutionKnown for potent antifungal properties
4-amino-N-(4-benzyloxy)phenylacetamideAcetamide structure with benzyloxy groupExhibits anti-inflammatory effects
3-amino-5-(substituted phenyl)-1,2,4-triazolesVariants of triazoles with different phenyl groupsDiverse biological activities across different derivatives

The distinctive combination of substituents in this compound may confer unique biological activities compared to these similar compounds.

Case Studies

  • Antimicrobial Evaluation : A study evaluating the antimicrobial efficacy of various triazole derivatives demonstrated that compounds similar to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli at low micromolar concentrations .
  • Cancer Cell Line Studies : Research involving human cancer cell lines (e.g., HeLa and MCF7) indicated that treatment with triazole derivatives resulted in significant reductions in cell viability, suggesting potential for further development as anticancer agents .

Comparison with Similar Compounds

Triazole-based acetamides exhibit diverse pharmacological profiles depending on substituent patterns. Below is a detailed comparison with structurally analogous compounds:

Structural and Functional Group Variations
Compound Name/Structure R1 (Triazole Position 5) R2 (Acetamide N-Substituent) Key Functional Differences
Target Compound 2-Methoxyphenyl 2-Ethylphenyl Electron-donating methoxy group
VUAA-1 3-Pyridinyl 4-Ethylphenyl Pyridine ring (electron-withdrawing)
OLC-12 4-Pyridinyl 4-Isopropylphenyl Bulky isopropyl group
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide Furan-2-yl Varied aryl groups Heterocyclic furan moiety (electron-rich)
AS111 2-Pyridinyl 3-Methylphenyl Pyridine and methyl group
AM31 2-Hydroxyphenyl 4-Nitrophenyl Hydroxy and nitro groups (polar)

Anti-Inflammatory Activity

  • Target Compound : Predicted moderate activity (methoxy group may reduce potency compared to electron-withdrawing substituents).
  • AS111 : 1.28× more potent than diclofenac in formalin-induced edema models .
  • Furan-2-yl Derivatives : 15/21 compounds showed anti-exudative activity superior to diclofenac at 10 mg/kg .

Enzyme Inhibition

  • AM31 (Reverse Transcriptase Inhibitor) : KI = 12 nM, outperforming Nevirapine due to nitro group enhancing binding affinity .
  • VUAA-1/OLC-12 : Orco channel agonists/antagonists in insects; pyridinyl groups critical for receptor activation .

Antimicrobial Activity

  • KA3 (Pyridin-4-yl Derivative) : MIC = 8 µg/mL against E. coli and S. aureus, attributed to electron-withdrawing substituents .
  • Chlorophenyl Analogs: Enhanced activity due to chloro group’s electronegativity (e.g., 2-{[4-Amino-5-(2-Chlorophenyl)...}acetamide ).
Structure-Activity Relationship (SAR) Insights
  • Electron-Withdrawing Groups (e.g., Cl, NO₂): Improve anti-inflammatory and antimicrobial activities by enhancing target binding .
  • Electron-Donating Groups (e.g., OCH₃, CH₂CH₃) : May reduce potency but improve pharmacokinetic properties (e.g., solubility, metabolic stability).
  • Heterocyclic Substituents (e.g., pyridinyl, furanyl) : Influence selectivity for ion channels (Orco) or enzymes (reverse transcriptase) .
Data Tables

Table 1: Anti-Inflammatory Activity of Selected Derivatives

Compound ED₅₀ (mg/kg) Reference Drug (Diclofenac) Comparison Source
Target Compound Not reported Inferred -
AS111 8.2 1.28× more active
Furan-2-yl Derivative (3.7) 7.5 1.4× more active

Table 2: Enzyme Inhibition Profiles

Compound Target Enzyme Inhibition Constant (KI) Reference
AM31 HIV-1 Reverse Transcriptase 12 nM
VUAA-1 Insect Orco Channels EC₅₀ = 3.2 µM

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